molecular formula C16H21F2NO2 B2452487 Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate CAS No. 1334418-85-7

Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate

Cat. No.: B2452487
CAS No.: 1334418-85-7
M. Wt: 297.346
InChI Key: SRTMBQYLRUYJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context in Fluorinated Piperidine Research

Fluorinated piperidines have garnered significant attention in medicinal and synthetic chemistry due to their unique properties imparted by fluorine atoms. The introduction of fluorine into piperidine rings has been explored extensively since the late 20th century, driven by the desire to modify biological activity, metabolic stability, and physicochemical characteristics of pharmaceutical candidates. Piperidine derivatives with fluorine substitutions have been synthesized to enhance binding affinity and selectivity in drug targets, as well as to improve pharmacokinetic profiles. The specific compound tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate fits within this broader research context as a fluorinated analog designed to explore the effects of geminal difluorination at the 3-position alongside aromatic substitution at the 4-position. This compound has been documented in chemical databases since at least 2014 and has been subject to structural characterization and availability for research purposes, reflecting ongoing interest in fluorinated heterocycles for drug design and synthetic applications.

Significance of Fluorine Substitution in Heterocyclic Chemistry

Fluorine substitution in heterocyclic compounds such as piperidines profoundly influences their chemical and biological properties. The high electronegativity and small size of fluorine atoms affect the electronic distribution within the molecule, often increasing metabolic stability by resisting enzymatic degradation. In the case of this compound, the geminal difluoro substitution at the 3-position introduces a strong electron-withdrawing effect that can modulate the basicity of the nitrogen atom in the piperidine ring and influence conformational preferences. This can lead to altered binding interactions in biological targets and improved pharmacological profiles. Additionally, fluorine atoms can enhance lipophilicity and membrane permeability, which are critical parameters in drug development. The combination of fluorine atoms with aromatic and carbamate substituents in this molecule exemplifies strategic chemical modifications used to optimize heterocyclic scaffolds for various applications in medicinal chemistry and synthetic methodology.

Data Table: Key Chemical and Physical Properties of this compound

Property Value
Molecular Formula C16H21F2NO2
Molecular Weight 297.34 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 363.3 ± 42.0 °C at 760 mmHg
Melting Point Not available
Flash Point 173.5 ± 27.9 °C
CAS Number 1334418-85-7

This data reflects the compound's physicochemical profile relevant for chemical synthesis and research applications.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2/c1-15(2,3)21-14(20)19-10-9-13(16(17,18)11-19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMBQYLRUYJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Tert-Butyl 3,3-Difluoro-4-Phenylpiperidine-1-Carboxylate

Oxidation of 4-Hydroxypiperidine Precursors

A primary route involves the oxidation of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1209780-71-1) to the corresponding ketone intermediate. Dess-Martin periodinane (DMP) in dichloromethane (DCM) under inert atmosphere is the most efficient oxidant, achieving near-quantitative conversion at room temperature.

Reaction Conditions:

  • Substrate: 10 mmol of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
  • Oxidant: 24 mmol Dess-Martin periodinane (15% solution in DCM)
  • Solvent: Dry DCM (50 mL)
  • Temperature: 0°C to 20°C
  • Workup: Quenching with saturated NaHCO₃ and Na₂SO₃, followed by extraction and drying.

This step yields tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid, critical for downstream functionalization.

Introduction of the Phenyl Group via Wittig and Cross-Coupling Reactions

Key Intermediate Synthesis and Characterization

tert-Butyl 3,3-Difluoro-4-Oxopiperidine-1-Carboxylate

Synthesis Data:

Parameter Value
Yield 85–90%
Purity (HPLC) >98%
Melting Point 112–114°C
Spectral Data (¹H NMR) δ 1.45 (s, 9H), 3.70–4.10 (m, 4H), 4.85 (s, 1H).

Functionalization Challenges and Solutions

Steric Hindrance at C4

The geminal difluoro substituents at C3 increase steric bulk, necessitating elevated temperatures (80–110°C) for nucleophilic additions.

Stability of Boronates

Phenylboronic acid derivatives require strict anhydrous conditions to prevent protodeboronation during coupling.

Alternative Routes and Comparative Analysis

Reductive Amination Pathway

A patent (EP2358670B1) describes reductive amination of tert-butyl 3-vinylpyrrolidine-1-carboxylate, though adaptation to the difluoro-phenylpiperidine system remains unexplored.

Diastereoselective Fluorination

Electrophilic fluorination (e.g., Selectfluor®) of tert-butyl 4-phenylpiperidine-1-carboxylate precursors could yield the difluoro product, but regioselectivity challenges persist.

Analytical and Computational Insights

Molecular Weight and Solubility

Property Value
Molecular Weight 297.34 g/mol
Solubility (DMSO) 10 mM at 20°C
LogP 2.8 (predicted) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: Employed in the development of biological probes for studying enzyme activity and receptor binding.

Medicine:

    Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive piperidine derivatives.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the phenyl group may facilitate interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The phenyl group can enhance hydrophobic interactions and potentially improve the compound’s pharmacokinetic properties .

Biological Activity

Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate (CAS No. 1334418-85-7) is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C16H21F2NO2C_{16}H_{21}F_2NO_2 and a molecular weight of 297.34 g/mol. Its structural features include:

  • Piperidine Ring : A six-membered ring that is common in many bioactive compounds.
  • Fluorine Atoms : The presence of two fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.
  • Phenyl Group : This aromatic group can improve binding affinity to hydrophobic sites in proteins.

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-difluoro-4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group, followed by purification through recrystallization or column chromatography.

While the specific mechanism of action for this compound has not been extensively documented, its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors. The fluorine atoms may enhance binding affinity and selectivity, while the phenyl group could facilitate interactions with hydrophobic pockets in proteins .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening against Mycobacterium tuberculosis, several fluorinated piperidines, including analogs related to this compound, exhibited significant inhibitory activity. Minimum inhibitory concentrations (MICs) ranged from 6.3 to 23 µM for selected compounds .

Pharmacological Studies

A study focusing on fluorinated piperidines indicated that modifications to the piperidine structure could lead to variations in biological activity. For instance, compounds with specific substitutions showed improved potency against various targets, suggesting that this compound could be a valuable scaffold for further drug development .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A set of fluorinated piperidines was screened for anti-tubercular activity, revealing that certain structural modifications led to enhanced efficacy against resistant strains .
  • Ligand Efficiency Studies : Research on ligand efficiency indicated that compounds similar to tert-butyl 3,3-difluoro-4-phenylpiperidine exhibited favorable pharmacokinetic properties due to their lipophilic nature and ability to penetrate biological membranes effectively .

Comparison with Related Compounds

Compound NameMolecular FormulaMIC (µM)Biological Activity
This compoundC16H21F2NO26.3 - 23Antimicrobial against M. tuberculosis
Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylateC16H20BrF2NO2TBDTBD
Tert-butyl 3,3-difluoro-4-(methylsulfonyl) methylpiperidine-1-carboxylateC17H24F2N2O4STBDTBD

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylate in laboratory settings?

Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. A common approach includes:

  • Step 1 : Preparation of the piperidine precursor via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen).
  • Step 2 : Introduction of fluorine atoms using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by Boc (tert-butoxycarbonyl) protection .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization.
    Key Considerations : Optimize reaction time, temperature (e.g., 0°C to reflux), and stoichiometry to avoid side products like over-fluorinated derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, tert-butyl group at δ 1.4 ppm).
    • ¹³C NMR : Confirms carbonyl (C=O) at ~155 ppm and quaternary carbons.
    • ¹⁹F NMR : Detects fluorine substituents (chemical shifts vary based on electronic environment) .
  • Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and isotopic patterns.
  • Infrared Spectroscopy (IR) : Confirms carbonyl stretches (~1680–1720 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Emergency Measures : Ensure access to eye wash stations and showers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can crystallographic data resolve the molecular structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Apply SHELXL for small-molecule refinement. Key parameters include R-factor (<5%), thermal displacement parameters, and hydrogen bonding networks .
  • Challenges : Address twinning or disorder in the tert-butyl or phenyl groups by refining occupancy factors and applying restraints .

Q. What strategies resolve contradictions in reaction yields during derivative synthesis?

  • Experimental Design : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For example, Pd-catalyzed coupling reactions may require optimized ligand-to-metal ratios .
  • Analytical Validation : Compare HPLC purity profiles and LC-MS data to identify side products (e.g., de-Boc intermediates).
  • Case Study : Lower yields in fluorination steps may arise from moisture sensitivity; pre-drying solvents (e.g., THF over molecular sieves) can improve reproducibility .

Q. How does the 3,3-difluoro substitution influence electronic properties and reactivity?

  • Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the piperidine ring, altering pKa (use potentiometric titration) and nucleophilicity.
  • Reactivity Studies : Compare reaction rates with non-fluorinated analogs in SNAr (nucleophilic aromatic substitution) or hydrogenation reactions. DFT calculations (e.g., Gaussian) can model charge distribution .
  • Spectroscopic Evidence : ¹⁹F NMR coupling constants (²J₆F-F) reveal steric and electronic interactions between fluorine atoms .

Q. What methodologies assess this compound’s interaction with biological targets?

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., kinase activity using ADP-Glo™).
    • Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in active sites. Validate with MD simulations (AMBER) to assess stability .
  • Metabolic Stability : Evaluate hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS/MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.